molecular formula C21H24N2O4 B2862114 (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 301304-79-0

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2862114
CAS No.: 301304-79-0
M. Wt: 368.433
InChI Key: GCXRTFQDUXBEJN-ONNFQVAWSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a dimethoxyphenyl group, a morpholinylphenyl group, and an acrylamide moiety

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde, 4-morpholinylaniline, and acryloyl chloride.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde is first reacted with 4-morpholinylaniline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxy-phenyl)-N-phenyl-acrylamide: Lacks the morpholinyl group.

    3-(3,4-Dimethoxy-phenyl)-N-(4-piperidin-4-yl-phenyl)-acrylamide: Contains a piperidinyl group instead of a morpholinyl group.

Uniqueness

The presence of the morpholinyl group in (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide distinguishes it from similar compounds. This group may enhance its solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-19-9-3-16(15-20(19)26-2)4-10-21(24)22-17-5-7-18(8-6-17)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXRTFQDUXBEJN-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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